molecular formula C12H18N2 B1331202 1-Ethyl-4-phenylpiperazine CAS No. 57498-25-6

1-Ethyl-4-phenylpiperazine

Cat. No.: B1331202
CAS No.: 57498-25-6
M. Wt: 190.28 g/mol
InChI Key: QUFYPJILXRCKSB-UHFFFAOYSA-N
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Description

1-Ethyl-4-phenylpiperazine is an organic compound with the molecular formula C12H18N2. It consists of a piperazine ring substituted with an ethyl group at the nitrogen atom in position 1 and a phenyl group at the nitrogen atom in position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-phenylpiperazine can be synthesized through several methods. One common approach involves the reaction of phenethyl bromide with piperazine in the presence of a base such as sodium carbonate. The reaction proceeds as follows:

C6H5CH2CH2Br+HN(CH2CH2)2NH2C6H5N(CH2CH2)2N(C2H5)+HBr\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Br} + \text{HN}(\text{CH}_2\text{CH}_2)_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_2\text{CH}_2)_2\text{N}(\text{C}_2\text{H}_5) + \text{HBr} C6​H5​CH2​CH2​Br+HN(CH2​CH2​)2​NH2​→C6​H5​N(CH2​CH2​)2​N(C2​H5​)+HBr

Industrial Production Methods: Industrial production methods for this compound are typically proprietary. they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-phenylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The ethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while oxidation and reduction reactions can produce different nitrogen-containing compounds.

Scientific Research Applications

1-Ethyl-4-phenylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-phenylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to act as a hydrogen bond donor and acceptor, facilitating its binding to target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

    1-Phenylpiperazine: Similar structure but lacks the ethyl group at position 1.

    Benzylpiperazine: Contains a benzyl group instead of a phenyl group.

    Diphenylpiperazine: Contains two phenyl groups attached to the piperazine ring.

Uniqueness: 1-Ethyl-4-phenylpiperazine is unique due to the presence of both an ethyl and a phenyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct pharmacological properties compared to other piperazine derivatives .

Properties

IUPAC Name

1-ethyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-13-8-10-14(11-9-13)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFYPJILXRCKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293051
Record name 1-Ethyl-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57498-25-6
Record name 1-Ethyl-4-phenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57498-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-phenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057498256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC86989
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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